molecular formula C14H16N2S B5557299 4,4-dimethyl-6-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinethione

4,4-dimethyl-6-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinethione

Cat. No. B5557299
M. Wt: 244.36 g/mol
InChI Key: XSCGDNGCQKSMCC-CMDGGOBGSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 4,4-dimethyl-6-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinethione, often involves multicomponent reactions, showcasing the efficiency and versatility of these methods in constructing complex molecular structures. For instance, reactions of dimethylaminomethylene aminouracil with heterocumulenes yield novel pyrimido[4,5-d]pyrimidines, demonstrating a facile one-pot synthesis approach for pyrimidine derivatives (Prajapati & Thakur, 2005)[(https://consensus.app/papers/studies-6dimethylaminomethyleneaminouracil-onepot-prajapati/9136a54e897b5f33a1efdde5009bd927/?utm_source=chatgpt)].

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a heterocyclic pyrimidine ring, which can adopt various conformations. The crystal and molecular structures of related compounds have been studied extensively, revealing details such as conformation, hydrogen bonding, and crystal packing (Mohan et al., 2003)[(https://consensus.app/papers/crystal-structures-mohan/e135f60ddbf75103a307d2b5f8aaaa8c/?utm_source=chatgpt)].

Chemical Reactions and Properties

Pyrimidine derivatives participate in a wide range of chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For example, the aldol condensation between dimethylpyrimidine and aromatic aldehyde leads to V-shaped arylvinylpyrimidines, showcasing the compounds' versatility in forming complex structures with interesting optical properties (Achelle et al., 2009)[(https://consensus.app/papers/vshaped-46bisarylvinylpyrimidine-oligomers-synthesis-achelle/1ef1f3ac9f775607bff02ad56a8991fe/?utm_source=chatgpt)].

properties

IUPAC Name

4,4-dimethyl-6-[(E)-2-phenylethenyl]-1,3-dihydropyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-14(2)10-12(15-13(17)16-14)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,15,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCGDNGCQKSMCC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(NC(=S)N1)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=C(NC(=S)N1)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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